molecular formula C20H22FN2OS+ B11217015 1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11217015
M. Wt: 357.5 g/mol
InChI Key: YZACEQIZTHIHSY-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound characterized by its unique imidazo[2,1-b][1,3]thiazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Imidazo[2,1-b][1,3]thiazine Core:

      Starting Materials: 2,5-dimethylbenzaldehyde, 4-fluoroaniline, and thiourea.

      Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions to form the imidazo[2,1-b][1,3]thiazine core.

  • Hydroxylation:

      Reagents: Hydrogen peroxide or a similar oxidizing agent.

      Conditions: The hydroxylation step is performed under controlled temperature and pH to introduce the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Typically performed in acidic or basic medium.

  • Reduction: The compound can be reduced to remove the hydroxyl group or to alter the aromatic rings.

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Conducted under an inert atmosphere to prevent unwanted side reactions.

  • Substitution: Halogenation or nitration can be performed on the aromatic rings.

      Reagents: Halogens (e.g., bromine, chlorine), nitric acid.

      Conditions: Carried out under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Explored for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(2,5-Dimethylphenyl)-3-(4-chlorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
  • 1-(2,5-Dimethylphenyl)-3-(4-bromophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Uniqueness: The presence of the fluorine atom in 1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium imparts unique electronic properties, enhancing its reactivity and interaction with biological targets compared to its chloro- and bromo- counterparts. This makes it particularly valuable in medicinal chemistry for designing more effective drugs.

Properties

Molecular Formula

C20H22FN2OS+

Molecular Weight

357.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C20H22FN2OS/c1-14-4-5-15(2)18(12-14)22-13-20(24,16-6-8-17(21)9-7-16)23-10-3-11-25-19(22)23/h4-9,12,24H,3,10-11,13H2,1-2H3/q+1

InChI Key

YZACEQIZTHIHSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)F)O

Origin of Product

United States

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